molecular formula C8H7ClFNO3S B13352263 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride CAS No. 25300-04-3

4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride

Cat. No.: B13352263
CAS No.: 25300-04-3
M. Wt: 251.66 g/mol
InChI Key: AWTMVPSESBZTGK-UHFFFAOYSA-N
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Description

4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H7ClNO3S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of an acetamido group at the 4-position and a chlorine atom at the 3-position on the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride typically involves the chlorination of 4-acetamidobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 3-position. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of 4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as recrystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: Products include nitro derivatives.

    Reduction: Products include amines.

Scientific Research Applications

4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on enzymes or other biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues such as serine or cysteine in enzyme active sites. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamido-3-chlorobenzenesulfonyl chloride
  • 4-Acetamidobenzenesulfonyl chloride
  • 4-Acetamidobenzenesulfonyl fluoride

Uniqueness

4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride is unique due to the presence of both the acetamido and chlorosulfonyl groups, which confer distinct reactivity and selectivity in chemical reactions. Compared to its analogs, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications in synthesis and research .

Biological Activity

4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride is a chemical compound notable for its biological activity, primarily as an enzyme inhibitor. This compound features a sulfonyl fluoride group, which is critical for its interaction with serine proteases. Understanding its biological activity is essential for exploring its therapeutic potential in various medical applications.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈ClFNO₂S
  • Molecular Weight : Approximately 345.77 g/mol

The compound consists of an acetylamino group, a chlorobenzene moiety, and a sulfonyl fluoride functional group. The electrophilic nature of the sulfonyl fluoride allows it to form covalent bonds with nucleophilic sites in enzymes, particularly serine residues.

This compound functions primarily as an inhibitor of serine proteases. The mechanism involves the following steps:

  • Covalent Bond Formation : The sulfonyl fluoride group reacts with the hydroxyl group of serine residues in the active site of serine proteases.
  • Enzyme Inhibition : This covalent modification leads to irreversible inhibition of enzyme activity, affecting various biological pathways where these enzymes play a crucial role.

Enzyme Inhibition

The compound has shown significant inhibitory effects on several serine proteases, making it a candidate for therapeutic applications in diseases where these enzymes are implicated. Its selectivity and potency can vary based on the structural characteristics of the target enzyme's active site.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of this compound:

  • Study on Antitumor Effects : One study demonstrated that compounds similar to this sulfonamide structure exhibited enhanced antitumor effects when combined with other antitumor agents, suggesting potential applications in cancer therapy .
  • Serine Protease Targeting : Investigations into the binding affinity of this compound revealed that its effectiveness is influenced by both the enzyme's structure and the presence of other functional groups within the molecule.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC₇H₈ClFNO₂SElectrophilic sulfonyl fluoride; serine protease inhibitor
3-Amino-4-chlorobenzenesulfonyl fluorideC₆H₅ClFNO₂SContains an amino group instead of acetylamino
4-Nitro-3-chlorobenzenesulfonyl fluorideC₆H₄ClFNO₂SFeatures a nitro group, affecting reactivity
Methanesulfonyl fluorideCH₃SO₂FSimpler structure; primarily used as an inhibitor

This comparison illustrates how the unique combination of functional groups in this compound enhances its reactivity towards serine proteases compared to other analogs.

Properties

CAS No.

25300-04-3

Molecular Formula

C8H7ClFNO3S

Molecular Weight

251.66 g/mol

IUPAC Name

4-acetamido-3-chlorobenzenesulfonyl fluoride

InChI

InChI=1S/C8H7ClFNO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12)

InChI Key

AWTMVPSESBZTGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)F)Cl

Origin of Product

United States

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